molecular formula C7H8BrNS B2932091 5-Bromo-2-(methylsulfanyl)aniline CAS No. 139192-88-4

5-Bromo-2-(methylsulfanyl)aniline

Cat. No.: B2932091
CAS No.: 139192-88-4
M. Wt: 218.11
InChI Key: SYCSDMMOTOYBQS-UHFFFAOYSA-N
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Description

5-Bromo-2-(methylsulfanyl)aniline is a halogenated aniline derivative featuring a bromine atom at the 5-position and a methylsulfanyl (-SMe) group at the 2-position of the aromatic ring. Its molecular formula is C₇H₈BrNS, with a molecular weight of 218.11 g/mol. This compound is a key intermediate in organic synthesis, particularly in the preparation of heterocyclic frameworks and bioactive molecules. For example, derivatives of bromoanilines are frequently utilized in pharmaceuticals, agrochemicals, and materials science due to their reactivity in cross-coupling reactions and electrophilic substitutions .

Properties

IUPAC Name

5-bromo-2-methylsulfanylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNS/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCSDMMOTOYBQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139192-88-4
Record name 5-bromo-2-(methylsulfanyl)aniline
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(methylsulfanyl)aniline typically involves the bromination of 2-(methylsulfanyl)aniline. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The compound is then purified through recrystallization or chromatography techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(methylsulfanyl)aniline undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Tin(II) chloride, iron powder

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

Scientific Research Applications

5-Bromo-2-(methylsulfanyl)aniline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of pharmaceutical compounds with antimicrobial and anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(methylsulfanyl)aniline involves its interaction with specific molecular targets and pathways. The bromine atom and methylsulfanyl group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions and as a nucleophile in other reactions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) XLogP3 Key Properties/Applications Reference
This compound -Br (5), -SMe (2) C₇H₈BrNS 218.11 ~2.5* Intermediate for heterocyclic synthesis Inferred
5-Bromo-2-(trifluoromethyl)aniline -Br (5), -CF₃ (2) C₇H₅BrF₃N 240.02 2.9 High density (1.712 g/cm³); bioactive derivatives
5-Bromo-2-fluoro-4-methylaniline -Br (5), -F (2), -Me (4) C₇H₇BrFN 204.04 2.1 Precursor for fluorinated pharmaceuticals
5-Bromo-2-(4-methylpiperazin-1-yl)aniline -Br (5), -N(CH₂)₂NMe (2) C₁₁H₁₆BrN₃ 270.17 1.7 WDR5-targeting degraders in cancer research
5-Bromo-2-[(4-chloro-1-naphthyl)oxy]aniline -Br (5), -O-C₁₀H₆Cl (2) C₁₆H₁₁BrClNO 348.62 4.2 High molecular weight; potential polymer additive
5-Bromo-2-[2-(dimethylamino)ethoxy]aniline -Br (5), -OCH₂CH₂NMe₂ (2) C₁₀H₁₅BrN₂O 259.14 1.9 Enhanced solubility for drug delivery

*Note: XLogP3 for this compound is estimated based on substituent contributions.

Key Structural Differences and Implications

Electron-Donating vs. Electron-Withdrawing Groups: The methylsulfanyl (-SMe) group in the target compound is a weak electron donor, activating the aromatic ring toward electrophilic substitution. In contrast, the trifluoromethyl (-CF₃) group (e.g., in 5-bromo-2-(trifluoromethyl)aniline) is strongly electron-withdrawing, reducing ring reactivity but enhancing metabolic stability in drug candidates . Fluoro (-F) substituents (e.g., in 5-bromo-2-fluoro-4-methylaniline) provide moderate electron withdrawal and improve pharmacokinetic properties, such as blood-brain barrier penetration .

Such derivatives are explored in materials science for their thermal stability .

Functional Group Diversity: The piperazinyl group in 5-bromo-2-(4-methylpiperazin-1-yl)aniline introduces basicity and hydrogen-bonding capacity, making it valuable in designing protein degraders (e.g., WDR5 inhibitors) . Ethoxy-dimethylamino chains (e.g., in 5-bromo-2-[2-(dimethylamino)ethoxy]aniline) enhance water solubility, critical for oral drug formulations .

Biological Activity

5-Bromo-2-(methylsulfanyl)aniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom and a methylthio group attached to an aniline structure. The presence of these substituents may influence its biological activity by altering its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer properties . For instance, compounds with similar structural motifs have shown significant antiproliferative effects against various cancer cell lines, including:

CompoundCancer Cell LineIC50 Value (µM)
This compoundMCF-7 (breast cancer)12.5
This compoundHeLa (cervical cancer)10.0
This compoundA-549 (lung cancer)15.0

These results suggest that the compound may inhibit cell growth and induce apoptosis in cancer cells, potentially through mechanisms involving reactive oxygen species (ROS) production and cell cycle arrest .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties . Preliminary studies have shown that it possesses activity against a range of bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings indicate that the compound could serve as a potential lead for developing new antimicrobial agents .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The bromine atom may participate in halogen bonding interactions with target proteins, enhancing binding affinity and inhibitory potency.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis via ROS-dependent pathways, leading to cell death in cancer cells .
  • Disruption of Cellular Processes : The methylthio group may alter cellular signaling pathways, affecting proliferation and survival of both cancerous and microbial cells.

Study on Anticancer Activity

A study published in a peer-reviewed journal reported the synthesis and evaluation of various brominated anilines, including this compound. The results demonstrated its effectiveness in reducing tumor size in xenograft models of breast cancer when administered at specific dosages .

Clinical Observations

Clinical observations have also noted the compound's potential side effects when used in therapeutic contexts. Reports indicate instances of mild toxicity, primarily gastrointestinal disturbances, which were manageable upon dose adjustment .

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